molecular formula C6H13ClN2O2 B1390752 (R)-Methyl piperazine-2-carboxylate dihydrochloride CAS No. 637027-25-9

(R)-Methyl piperazine-2-carboxylate dihydrochloride

Cat. No.: B1390752
CAS No.: 637027-25-9
M. Wt: 180.63 g/mol
InChI Key: LCWOYKOPCRBHPQ-NUBCRITNSA-N
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Description

®-Methyl piperazine-2-carboxylate dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl ester group and two hydrochloride ions, which enhance its solubility in water. It is widely used in various fields, including medicinal chemistry, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl piperazine-2-carboxylate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are some of the methods employed for the synthesis of piperazine derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

®-Methyl piperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

®-Methyl piperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl piperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperazine ring allows it to form hydrogen bonds and other interactions with biological molecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Used as an anti-anginal drug.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

    Indinavir: An antiretroviral drug.

    Sitagliptin: Used to treat diabetes.

    Vestipitant: An investigational drug for treating nausea and vomiting.

Uniqueness

®-Methyl piperazine-2-carboxylate dihydrochloride is unique due to its specific stereochemistry and the presence of the methyl ester group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules .

Properties

CAS No.

637027-25-9

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

methyl (2R)-piperazine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-4-7-2-3-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m1./s1

InChI Key

LCWOYKOPCRBHPQ-NUBCRITNSA-N

Isomeric SMILES

COC(=O)[C@H]1CNCCN1.Cl

SMILES

COC(=O)C1CNCCN1.Cl.Cl

Canonical SMILES

COC(=O)C1CNCCN1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Methyl piperazine-2-carboxylate dihydrochloride
Reactant of Route 2
(R)-Methyl piperazine-2-carboxylate dihydrochloride
Reactant of Route 3
(R)-Methyl piperazine-2-carboxylate dihydrochloride
Reactant of Route 4
(R)-Methyl piperazine-2-carboxylate dihydrochloride
Reactant of Route 5
(R)-Methyl piperazine-2-carboxylate dihydrochloride
Reactant of Route 6
(R)-Methyl piperazine-2-carboxylate dihydrochloride

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